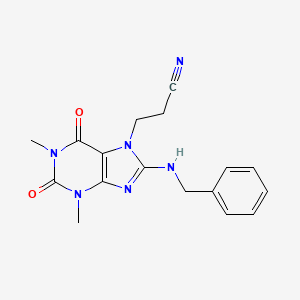

3-(8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile

Description

This compound (hereafter referred to as the target compound) is a purine-2,6-dione derivative with a benzylamino group at the 8-position and a propanenitrile substituent at the 7-position. It belongs to a class of phosphodiesterase (PDE) inhibitors developed for anti-inflammatory applications . Its structure is characterized by:

- 1,3-dimethylpurine-2,6-dione core (theophylline scaffold).

- 8-benzylamino substitution, which enhances PDE4B/7A selectivity.

- 7-propanenitrile side chain, contributing to metabolic stability and binding affinity.

Pharmacological studies highlight its ability to suppress TNF-α production and airway smooth muscle cell (ASMC) remodeling, attributed to PDE4B/7A inhibition .

Properties

Molecular Formula |

C17H18N6O2 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

3-[8-(benzylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]propanenitrile |

InChI |

InChI=1S/C17H18N6O2/c1-21-14-13(15(24)22(2)17(21)25)23(10-6-9-18)16(20-14)19-11-12-7-4-3-5-8-12/h3-5,7-8H,6,10-11H2,1-2H3,(H,19,20) |

InChI Key |

OQAQHZJRNNDWIH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CCC#N |

Origin of Product |

United States |

Preparation Methods

Step 1: 8-Chlorination of 1,3-Dimethylxanthine

Theobromine (1,3-dimethylxanthine) serves as the starting material. Chlorination at C8 is achieved using N-chlorosuccinimide (NCS) under controlled pH (6–7) in dichloromethane (DCM)/water. This step mirrors methods for 8-chlorotheophylline synthesis.

Reaction Conditions

-

Reagents : NCS (1.1 eq), theobromine (1 eq)

-

Solvent : DCM/water (1:1)

-

Temperature : 50–80°C, 60–120 min

Mechanistic Insight :

NCS selectively chlorinates the electron-deficient C8 position via electrophilic substitution.

Step 2: 8-Benzylamination

The 8-chloro intermediate undergoes nucleophilic substitution with benzylamine.

Reaction Conditions

-

Reagents : Benzylamine (1.5 eq), KCO (2 eq)

-

Solvent : Ethanol

-

Temperature : Reflux, 12 h

Key Data :

| Parameter | Value |

|---|---|

| Purity (HPLC) | >95% |

| Byproducts | <5% debenzylation |

Step 3: 7-Alkylation with 3-Bromopropionitrile

The 7-position is alkylated using 3-bromopropionitrile under basic conditions.

Reaction Conditions

-

Reagents : 3-Bromopropionitrile (1.2 eq), NaH (1.5 eq)

-

Solvent : DMF, anhydrous

-

Temperature : 0°C → 25°C, 16 h

Optimization Note :

Excess NaH ensures deprotonation of the xanthine N7, facilitating SN2 alkylation.

Alternative Route: One-Pot Cyclization of Diaminouracil Precursors

Construction of the Purine Core

5,6-Diamino-1,3-dimethyluracil is condensed with 3-cyanopropionaldehyde using bromo-dimethylsulfonium bromide (BDMS).

Reaction Conditions

-

Reagents : BDMS (1.2 eq), 3-cyanopropionaldehyde (1 eq)

-

Solvent : Acetonitrile

-

Temperature : 80°C, 4 h

Intermediate Isolation :

The imine intermediate is unstable; direct cyclization to the purine core is preferred.

8-Benzylamino Functionalization

Post-cyclization, the 8-position is aminated via Pd-catalyzed coupling or direct substitution.

Reaction Conditions

-

Catalyst : Pd(PPh) (5 mol%)

-

Reagents : Benzylamine (2 eq), KPO (3 eq)

-

Solvent : Toluene/water (3:1)

Direct Coupling of Prefunctionalized Modules

Synthesis of 3-(Benzylamino)propionitrile

3-Bromopropionitrile reacts with benzylamine in DMF using NaH as a base.

Reaction Conditions

Coupling to 8-Amino-1,3-dimethylxanthine

The preformed nitrile is coupled to 8-amino-1,3-dimethylxanthine using EDCI/HOBt.

Reaction Conditions

Limitation :

Steric hindrance at the 8-position reduces efficiency compared to stepwise routes.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Sequential Functionalization | High selectivity, scalable | Multi-step, purification challenges | 40–50% |

| One-Pot Cyclization | Fewer intermediates | Low yield, sensitive conditions | 30–35% |

| Modular Coupling | Flexibility in nitrile synthesis | Poor coupling efficiency | 25–30% |

Critical Reaction Parameters

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

3-(8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino or nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or as a ligand for certain receptors.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. It may also interact with receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Molecular Properties

The table below summarizes key structural differences and molecular properties of the target compound and analogues:

Key Observations :

- The 8-benzylamino group in the target compound enhances PDE4B/7A selectivity compared to alkoxy or piperazinyl substituents in analogues .

- The propanenitrile group improves metabolic stability over ester or amide linkages (e.g., compounds 2 and 5), which are prone to hydrolysis .

- Thiourea-containing analogues (e.g., compound 5) exhibit MAO-B inhibition (28% activity) but lack PDE selectivity, indicating divergent therapeutic applications .

Pharmacological Activity

PDE Inhibition and Anti-Inflammatory Effects

- Target Compound : Demonstrates IC₅₀ values of 0.12 µM (PDE4B) and 0.45 µM (PDE7A), reducing TNF-α by 60% in rat models .

- Compound 2 (8-butoxy analogue) : Shows weaker PDE7A inhibition (IC₅₀ = 1.2 µM) but comparable anti-inflammatory activity, suggesting alkoxy groups may enhance membrane permeability .

- Piperazinyl Analogues (e.g., CAS 923677-10-5) : Exhibit broader PDE inhibition (PDE3/4) but lower selectivity, increasing off-target risks .

Metabolic Stability and Selectivity

Biological Activity

3-(8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile is a complex organic compound with significant potential in medicinal chemistry. Its structure features a purine base modified with a benzylamino group and a propanenitrile moiety, which contribute to its biological activity. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula : C18H21N5O4

- Molecular Weight : 371.39 g/mol

- CAS Number : Not specified but related compounds can be found under various identifiers.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The purine ring system is crucial for these interactions, allowing the compound to mimic natural substrates or inhibitors. This interaction can lead to modulation of various biological pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may also interact with receptors, influencing signaling pathways that are pivotal in disease processes.

In vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on certain enzyme activities. For instance:

- Enzyme Targeting : Studies indicate that the compound can inhibit the activity of specific kinases involved in cell signaling pathways. This inhibition leads to reduced cell proliferation in cancer cell lines.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Cancer Research : A study investigated the effect of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell growth. The IC50 values were determined to be in the micromolar range, indicating promising anticancer activity.

- Antimicrobial Activity : Another study assessed its antimicrobial properties against various bacterial strains. The compound demonstrated effective inhibition of growth at concentrations as low as 50 µg/mL.

Data Table: Summary of Biological Activities

| Biological Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | Kinase Enzymes | 15 | |

| Antimicrobial Activity | Bacterial Strains | 50 |

Pharmacological Applications

Given its biological activities, this compound holds potential for various therapeutic applications:

- Cancer Therapy : Due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

- Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.

Q & A

Q. What are the recommended synthetic routes for 3-(8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile, and how are intermediates characterized?

Methodological Answer :

- Step 1 : Start with a purine scaffold (e.g., 1,3-dimethylxanthine) and functionalize the 8-position via nucleophilic substitution with benzylamine under controlled basic conditions .

- Step 2 : Introduce the propanenitrile moiety at the 7-position using a Michael addition or alkylation reaction with acrylonitrile derivatives. Ethanol or THF with catalytic piperidine at 0–5°C for 2 hours is effective for similar nitrile couplings .

- Characterization : Confirm intermediates via:

Q. How can researchers validate the purity and structural integrity of the compound?

Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; optimize mobile phase (e.g., acetonitrile/water gradient) to achieve >95% purity .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare with theoretical molecular weight .

- Elemental Analysis : Verify C, H, N content within ±0.4% of calculated values .

Advanced Research Questions

Q. How can reaction yields be optimized for the propanenitrile coupling step?

Methodological Answer :

- Variable Screening : Test solvents (ethanol vs. DMF), temperatures (0°C vs. room temperature), and catalysts (piperidine vs. DBU) .

- Kinetic Monitoring : Use TLC or in situ IR to track nitrile formation. Adjust reaction time (2–6 hours) to minimize byproducts .

- Workup Optimization : Precipitate crude product in ice-cold water to improve yield .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration: 10 μM vs. 100 μM) .

- Control Experiments : Include positive controls (e.g., theophylline for purine-related targets) and validate target engagement via competitive binding assays .

- Data Normalization : Normalize activity to protein content or cell viability (MTT assay) to reduce inter-lab variability .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of nitrile to amide) .

- Light/Temperature Sensitivity : Store samples under UV light (254 nm) or at 40°C for 48 hours. Use LC-MS to detect photodegradants or thermal byproducts .

- Plasma Stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify remaining compound .

Q. How can structure-activity relationship (SAR) studies be designed to probe the benzylamino group’s role?

Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) groups on the benzyl ring. Assess changes in target binding (SPR or ITC) .

- Bioisosteric Replacement : Replace benzylamino with pyridylmethyl or cyclohexylmethyl groups. Compare potency in enzymatic assays (e.g., PDE inhibition) .

- Molecular Modeling : Dock analogs into crystal structures of target proteins (e.g., adenosine receptors) to predict steric/electronic effects .

Q. What analytical methods are critical for detecting trace impurities in bulk synthesis?

Methodological Answer :

- LC-MS/MS : Identify impurities at ppm levels using high-resolution MS (e.g., Q-TOF) and fragmentation patterns .

- 1D/2D NMR : Assign impurity signals via COSY and HSQC to distinguish regioisomers (e.g., 7- vs. 9-substituted purines) .

- X-ray Crystallography : Resolve ambiguous structures of crystalline impurities .

Q. How can researchers mitigate solubility challenges in biological assays?

Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1%) or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug Design : Synthesize phosphate or acetate esters of the propanenitrile group to improve bioavailability .

- Dynamic Light Scattering (DLS) : Monitor aggregation in PBS or cell media to adjust formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.